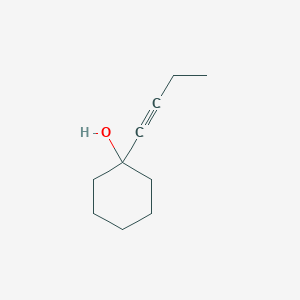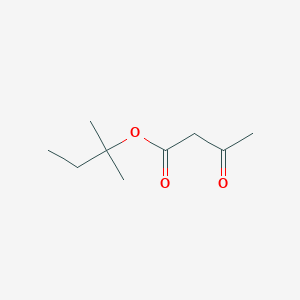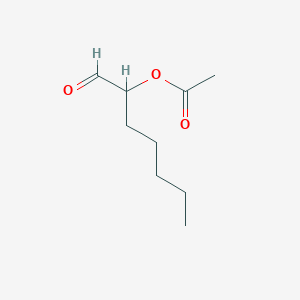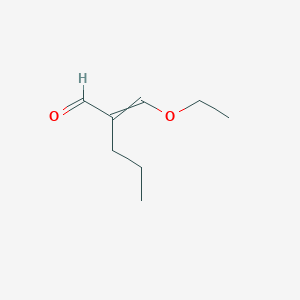
1,3-Oxathiolane 3,3-dioxide
Descripción general
Descripción
1,3-Oxathiolane 3,3-dioxide is an organosulfur compound with the molecular formula C3H6O3S It is a five-membered heterocyclic compound containing sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane 3,3-dioxide can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . Another approach involves the use of organocatalysts to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolane 3,3-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in nucleophilic ring-opening reactions due to the presence of the sulfur atom in the ring .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typical conditions involve the use of bases, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while nucleophilic ring-opening reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1,3-Oxathiolane 3,3-dioxide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-oxathiolane 3,3-dioxide and its derivatives involves their interaction with molecular targets such as enzymes and nucleic acids. For example, nucleoside analogues containing the 1,3-oxathiolane ring can inhibit viral replication by acting as chain terminators during DNA synthesis . The sulfur atom in the ring plays a crucial role in the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazolidine: A similar five-membered heterocyclic compound containing sulfur and nitrogen atoms.
1,3-Dioxolane: A five-membered heterocyclic compound containing two oxygen atoms.
1,3-Dithiane: A five-membered heterocyclic compound containing two sulfur atoms.
Uniqueness
1,3-Oxathiolane 3,3-dioxide is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
1,3-oxathiolane 3,3-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7(5)2-1-6-3-7/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFGXKNCJDABQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284080 | |
| Record name | 1,3-oxathiolane 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10429-18-2 | |
| Record name | NSC35398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-oxathiolane 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)



![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)



![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)
